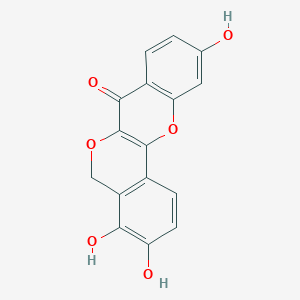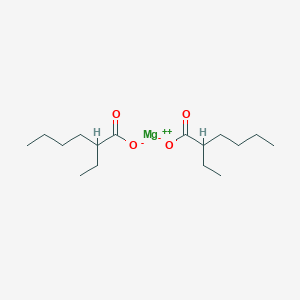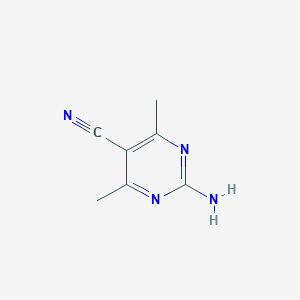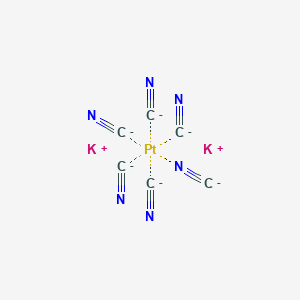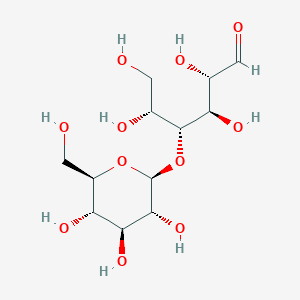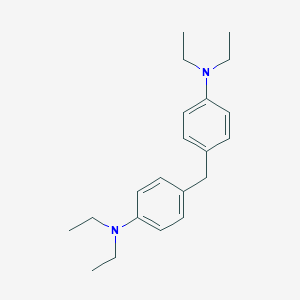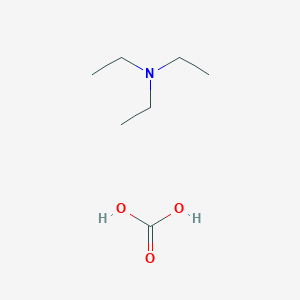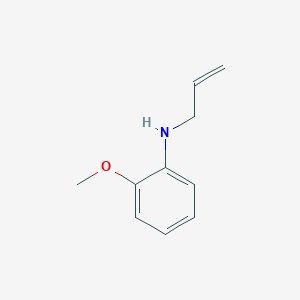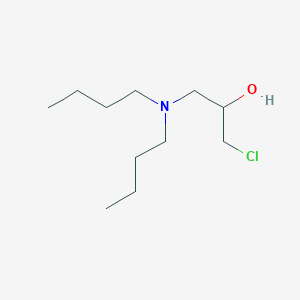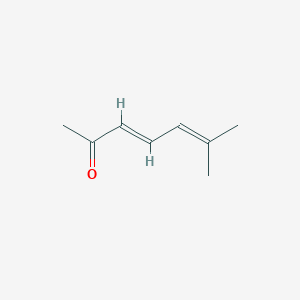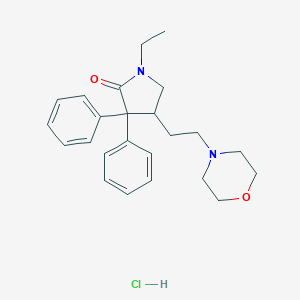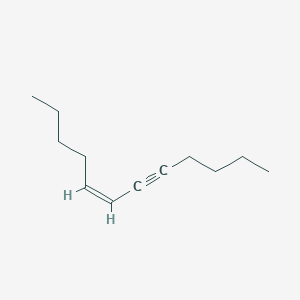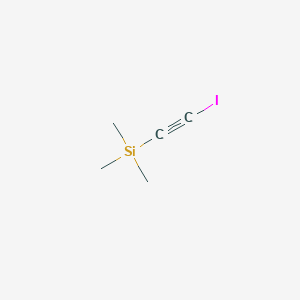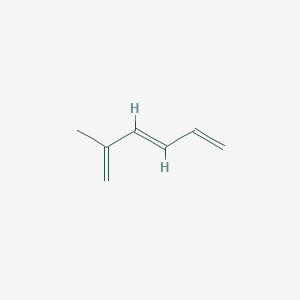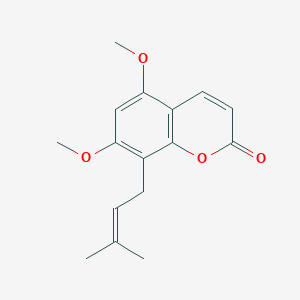
Coumurrayin
Overview
Description
Coumurrayin is a naturally occurring coumarin derivative found in various plants, including the root bark of Toddalia asiatica . Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This compound, like other coumarins, exhibits a range of biological activities and has been studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
Coumurrayin, a derivative of coumarin, primarily targets the Cytochrome P450 2A6 in humans . This enzyme plays a crucial role in the metabolism of various substances, including drugs and toxins, in the human body.
Mode of Action
For instance, some coumarin derivatives have been reported to inhibit the activity of certain enzymes, thereby altering the normal metabolic processes .
Biochemical Pathways
For example, they can undergo metabolism to form 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide . These metabolites may further interact with other biochemical pathways, leading to downstream effects .
Pharmacokinetics
Coumarin, from which this compound is derived, is known to have a rapid absorption and low bioavailability when administered orally . This suggests an extensive first-pass effect. The elimination half-life of coumarin is around 0.80 to 1.02 hours , indicating a relatively fast clearance from the body.
Result of Action
Coumarin and its derivatives have been reported to exhibit various biological activities, including anticoagulant , anti-inflammatory, antimicrobial, antineoplastic, antioxidant, and immunomodulatory effects . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and other substances in the body can affect the metabolism and action of this compound . Additionally, factors such as pH, temperature, and the presence of other drugs can also influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
Coumurrayin, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. The pattern of substitution on the basic coumarin core structure influences its biochemical properties, including therapeutic applications . Coumarin derivatives are extensively used as substrates for detecting enzymatic activity in cells, homogenates, and solution .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumurrayin can be synthesized through several methods commonly used for coumarin derivatives. Some of the notable synthetic routes include:
Pechmann Condensation: This method involves the condensation of phenols with β-ketoesters in the presence of acid catalysts.
Knoevenagel Condensation: This reaction involves the condensation of aromatic aldehydes with active methylene compounds in the presence of a base.
Perkin Reaction: This method involves the condensation of aromatic aldehydes with anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of coumarins, including this compound, often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Coumurrayin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include hydroxylated coumarins, dihydrocoumarins, and various substituted coumarin derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to coumurrayin include:
Umbelliferone: A hydroxylated coumarin with similar biological activities.
Esculetin: Another hydroxylated coumarin with antioxidant and anti-inflammatory properties.
Scopoletin: A coumarin derivative with antimicrobial and anti-inflammatory activities.
Uniqueness of this compound
This compound is unique due to its specific substitution pattern and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14(19-4)12-7-8-15(17)20-16(11)12/h5,7-9H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPWRXPEOMRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938160 | |
| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17245-25-9 | |
| Record name | Coumurrayin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017245259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


